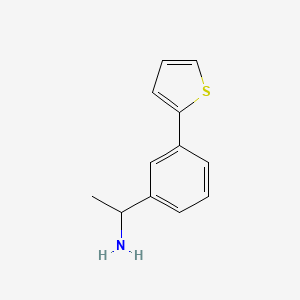

1-(3-Thiophen-2-yl-phenyl)-ethylamine

説明

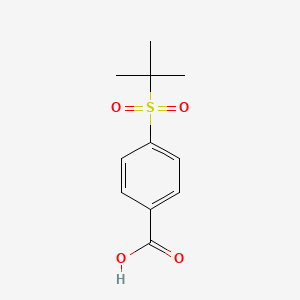

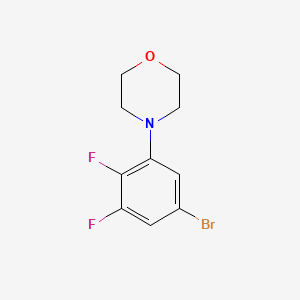

1-(3-Thiophen-2-yl-phenyl)-ethylamine, also known by its chemical formula C₁₂H₁₀OS , is a compound with intriguing properties. It is sometimes referred to as 1-(3-(Thiophen-2-yl)phenyl)ethan-1-one . The molecule consists of a central ethylamine group (–CH₂–NH₂) attached to a phenyl ring containing a thiophene substituent. The presence of sulfur in the thiophene ring contributes to its unique characteristics.

Synthesis Analysis

The synthesis of 1-(3-Thiophen-2-yl-phenyl)-ethylamine involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. One common approach is the reaction between an appropriate thiophene derivative and an aryl ketone. However, the specific synthetic pathway may vary depending on the desired regioisomer and functional groups.

Molecular Structure Analysis

The molecular structure of 1-(3-Thiophen-2-yl-phenyl)-ethylamine reveals its key features:

- The central ethylamine moiety provides basicity and reactivity.

- The phenyl ring contributes to aromaticity and electronic properties.

- The thiophene group imparts heterocyclic characteristics and influences the overall stability.

Chemical Reactions Analysis

1-(3-Thiophen-2-yl-phenyl)-ethylamine can participate in various chemical reactions:

- Acylation : The amino group can undergo acylation reactions, leading to amides or imines.

- Reductive Amination : The compound can react with reducing agents to form secondary amines.

- Substitution Reactions : The phenyl and thiophene rings are susceptible to electrophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point falls within a specific range (experimental data required).

- Boiling Point : Predicted to be approximately 345.9°C .

- Density : Predicted density is 1.151 g/cm³ .

科学的研究の応用

Synthesis of Derivatives for Biological Activity

1-(3-Thiophen-2-yl-phenyl)-ethylamine derivatives have been explored for their potential biological activity. For instance, derivatives such as substituted methylamines, ethylamines, and acetic acids were synthesized from 2-(4-substituted phenyl)thiophens and their 3-methyl derivatives (Beaton, Chapman, Clarke, & Willis, 1976).

Optoelectronic Applications

In optoelectronics, thiophene dyes, which are related to 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have been synthesized for enhancing nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Complexes with Ni(II) and Pd(II) for Electrochemistry

The compound has been utilized in synthesizing complexes with nickel(II) and palladium(II). These complexes have applications in electrochemistry and have been characterized by various spectroscopic techniques (Kundu, Pramanik, Mondal, & Mondal, 2016).

Synthesis of Optically Active Compounds

The synthesis of optically active compounds using enantiomers of 1-(3-Thiophen-2-yl-phenyl)-ethylamine has been researched, contributing to the field of chiral chemistry (Khailova, Bagautdinova, Kataeva, Pudovik, Alfonsov, & Pudovik, 2006).

Anticancer Activities

Compounds synthesized from ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione, related to 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have shown moderate anticancer activity, highlighting its potential in pharmaceutical applications (Vaseghi, Emami, Shokerzadeh, Hossaini, & Yousefi, 2021).

Antimicrobial Applications

Novel thiophene-containing compounds, which include 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have been synthesized and shown promising antibacterial and antifungal activities, particularly against gram-negative bacteria and fungi (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

Safety And Hazards

1-(3-Thiophen-2-yl-phenyl)-ethylamine poses certain risks:

- Skin Irritation : It can cause skin irritation (Category 2).

- Eye Irritation : Exposure may lead to severe eye irritation (Category 2).

- Safety Measures : Protective gloves, clothing, and eye protection are recommended during handling.

将来の方向性

Future research should focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Structural Modifications : Explore derivatives for improved properties.

- Toxicology : Assess safety profiles and potential hazards.

特性

IUPAC Name |

1-(3-thiophen-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-9H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEZGQKSCTWHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Thiophen-2-yl-phenyl)-ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)

![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)